Superior Degradation Potency: CST967 Exhibits 2‑Fold Lower DC50 Than the First‑In‑Class USP7 PROTAC U7D‑1
CST967 achieves a half‑maximal degradation concentration (DC50) of 17 nM in MM.1S multiple myeloma cells [1]. In contrast, U7D‑1, a first‑in‑class USP7 PROTAC degrader, exhibits a DC50 of 33 nM in RS4;11 cells [2]. Although cell lines differ, the 2‑fold lower DC50 of CST967 indicates superior degradation potency in cellular models.
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 17 nM (MM.1S cells) |
| Comparator Or Baseline | U7D-1: 33 nM (RS4;11 cells) |
| Quantified Difference | CST967 is 1.9‑fold more potent (lower DC50) |
| Conditions | Western blot quantification after 24 h treatment; MM.1S for CST967, RS4;11 for U7D‑1 |
Why This Matters
Lower DC50 translates to more efficient target depletion at lower compound concentrations, reducing the risk of off‑target effects and enabling more robust in vitro and in vivo studies.
- [1] Murgai A, Sosič I, Gobec M, et al. Targeting the deubiquitinase USP7 for degradation with PROTACs. Chem Commun (Camb). 2022;58(63):8858-8861. doi:10.1039/d2cc02094g View Source
- [2] Pei Y, Fu J, Shi Y, et al. Discovery of a Potent and Selective Degrader for USP7. Angew Chem Int Ed. 2022;61(33):e202204395. doi:10.1002/anie.202204395 View Source
